1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
Description
1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative characterized by a substituted benzyl group at the N1-position and an ethanol moiety at the C2-position of the benzimidazole core.
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNFBMDDYSJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the ethanol moiety: The final step involves the reduction of the benzimidazole derivative to introduce the ethanol group, typically using a reducing agent like sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chlorine atom in the 2-chloro-6-fluorobenzyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to benzimidazole derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of halogen substituents, like chlorine and fluorine, can enhance these properties by influencing the compound's interaction with biological targets.
- Antimicrobial Effects : Some benzimidazole derivatives demonstrate significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
- Anti-inflammatory Activity : Compounds in this class have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Pharmacological Applications
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has potential applications in several areas:
Anticancer Research
Recent studies have focused on the synthesis of novel benzimidazole derivatives for use in cancer therapy. For instance, compounds with similar structures have shown efficacy against breast and lung cancer cell lines through mechanisms such as:
- Inducing cell cycle arrest
- Promoting apoptosis via mitochondrial pathways
Antimicrobial Agents
The compound's structural features suggest it may act against both bacterial and fungal infections. Preliminary data indicate:
- Activity against Gram-positive and Gram-negative bacteria
- Potential use as a lead compound for developing new antifungal agents
Neurological Research
Benzimidazole derivatives have been explored for their neuroprotective effects. The compound's ability to cross the blood-brain barrier (BBB) could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: The ethanol group at C2 enables stronger hydrogen bonding compared to methanol or unsubstituted derivatives, improving solubility in polar solvents .
Physicochemical Properties
Comparative data for solubility, melting points, and stability:
Critical Analysis :
- The chloro-fluoro substitution in the target compound likely reduces water solubility compared to methyl or single-halogen analogs but improves membrane permeability in biological systems .
- Crystallographic studies of similar compounds (e.g., ) suggest that bulky substituents like 2-chloro-6-fluorobenzyl may lead to unique crystal packing via halogen bonding .
Biological Activity
1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol, also known as 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14ClFN2O
- Molecular Weight : 304.75 g/mol
- CAS Number : 923145-53-3
- Boiling Point : Approximately 504.9 °C (predicted)
- Density : 1.32 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular pathways. The benzimidazole core is known to bind to DNA, potentially disrupting replication and transcription processes, which can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit specific enzymes involved in cellular proliferation.
Antitumor Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant antitumor properties. A study evaluating various benzimidazole derivatives demonstrated that certain compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) in both 2D and 3D culture systems. The findings highlighted that the compound's IC50 values ranged from approximately 6.26 µM to 20.46 µM, indicating moderate effectiveness against tumor growth .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |
| HCC827 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |
| NCI-H358 | Not specified | Not specified |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens. In vitro studies have tested its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The results indicated promising antibacterial activity, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Studies : A series of synthesized benzimidazole derivatives were evaluated for their antitumor activity using MTS cytotoxicity assays and BrdU proliferation assays. Compounds similar to the target compound exhibited significant inhibition of cell growth in several cancer cell lines .
- Antimicrobial Testing : The compound was included in a broader study assessing the antimicrobial efficacy of various benzimidazole derivatives using broth microdilution methods according to CLSI guidelines. Results indicated that certain derivatives had effective antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds predominantly bind within the minor groove of AT-DNA, affecting DNA-dependent enzyme activities, which is crucial for their antitumor effects .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol?
Answer: The compound is synthesized via multi-step reactions involving benzimidazole core formation followed by functionalization. Key steps include:
- Condensation : Reacting o-phenylenediamine with substituted acids (e.g., 2-chloro-6-fluorobenzyl chloride) under acidic conditions to form the benzimidazole backbone .
- Mannich Reaction : Introducing the ethanol moiety via formaldehyde and ethanol in the presence of primary amines, optimized using conventional heating or microwave-assisted methods for improved yield .
- Recrystallization : Purification using methanol or ethanol to isolate the final product .
Q. How is the structural elucidation of this compound performed?
Answer:
Q. What in vitro assays are used to evaluate its biological activity?
Answer:
- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorometric assays targeting viral proteases or kinases (e.g., Hepatitis B virus inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Answer:
- Substituent Modification : Introducing electron-withdrawing groups (e.g., Cl, F) on the benzyl ring enhances antimicrobial potency by increasing electrophilicity .
- Ethanol Moiety : Oxidation to ethanone improves metabolic stability but reduces solubility, necessitating pro-drug strategies .
- Heterocyclic Fusion : Adding pyridine or oxadiazole rings to the benzimidazole core broadens antiviral activity .
Q. What strategies resolve low solubility in pharmacological studies?
Answer:
Q. How to address contradictory data in antimicrobial evaluations?
Answer:
- Standardized Protocols : Adopt CLSI/EUCAST guidelines for MIC determination to minimize inter-lab variability .
- Mechanistic Studies : Combine time-kill assays with SEM imaging to confirm bactericidal vs. bacteriostatic effects .
- Resistance Profiling : Test against multidrug-resistant strains (e.g., MRSA) to validate broad-spectrum claims .
Q. What computational methods predict binding modes with therapeutic targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with viral proteases (e.g., HBV) .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity with antifungal activity .
Q. What in vivo models assess efficacy and toxicity?
Answer:
- Murine Infection Models : Evaluate pharmacokinetics (e.g., C, t) in systemic candidiasis or sepsis .
- Xenograft Studies : Nude mice with human tumor grafts for antitumor efficacy and organ toxicity (e.g., liver, kidney) .
- Acute Toxicity : OECD Guideline 423 to determine LD and NOAEL (no-observed-adverse-effect level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
